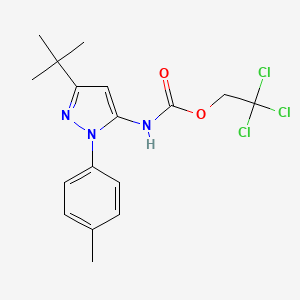









|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:6]=[C:5]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:4]=1.O.[OH-].[Na+].Cl[C:23]([O:25][CH2:26][C:27]([Cl:30])([Cl:29])[Cl:28])=[O:24]>CCOC(C)=O>[Cl:28][C:27]([Cl:30])([Cl:29])[CH2:26][O:25][C:23]([NH:2][C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:6]=[C:5]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:4]=1)=[O:24] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.9 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
117 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
342 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred between 5-15° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated from the EtOAc layer
|
|
Type
|
WASH
|
|
Details
|
The EtOAc layer was washed with brine (2×0.9 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4 (60 g)
|
|
Type
|
FILTRATION
|
|
Details
|
The EtOAc layer was collected by filtration
|
|
Type
|
ADDITION
|
|
Details
|
To this solution, heptane was added
|
|
Type
|
CUSTOM
|
|
Details
|
A part of the solution was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallized from the solution
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum oven to constant weight
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(COC(=O)NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C)(Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |